2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide
Description
2-(4-Chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a bicyclic quaternary ammonium salt featuring:
- A pyrrolo[1,2-a]imidazole core with a saturated six-membered ring system.
- 2-(4-chlorophenyl) and 1-(p-tolyl) substituents.
- A bromide counterion contributing to ionic stability.
This compound belongs to a class of heterocycles studied for antimicrobial, anti-inflammatory, and cytotoxic activities.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN2.BrH/c1-14-4-10-17(11-5-14)22-18(13-21-12-2-3-19(21)22)15-6-8-16(20)9-7-15;/h4-11,13H,2-3,12H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAZJBUMOWQOHK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=[N+](CCC3)C=C2C4=CC=C(C=C4)Cl.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>58.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide represents a significant class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
The compound is characterized by its unique structure which includes:
- A pyrrolo[1,2-a]imidazolium core.
- Substituents that enhance its lipophilicity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that various imidazole derivatives exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, with some derivatives demonstrating IC50 values (the concentration required to inhibit 50% of the target) in the low micromolar range. The presence of the 4-chlorophenyl group is believed to enhance the compound's interaction with microbial cell membranes, thereby increasing its efficacy against pathogens .
Anticancer Potential
The anticancer activity of similar pyrrolo[1,2-a]imidazole derivatives has been documented extensively. For example, certain derivatives have shown promising results against leukemia cell lines, indicating potential use in cancer chemotherapy. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds with similar structures can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. The IC50 values for these activities have been reported to be significantly lower than standard inhibitors, showcasing the compound's potential as a therapeutic agent .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of imidazole derivatives, it was found that compounds similar to 2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide exhibited strong activity against both Gram-positive and Gram-negative bacteria. The study utilized various bacterial strains to assess efficacy and determined that modifications to the phenyl group could enhance activity .
Study 2: Anticancer Activity
Another significant study focused on the anticancer effects of pyrrolo[1,2-a]imidazole derivatives. The results indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cells. Notably, one derivative demonstrated an IC50 value of 0.5 µM against a panel of cancer cell lines, suggesting a potent effect that warrants further investigation .
Data Summary Table
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes.
- Enzyme Interaction : Binding affinity for key enzymes leads to inhibition and subsequent therapeutic effects.
- Signal Transduction Modulation : Altering cellular signaling pathways results in apoptosis in cancer cells.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from the pyrrolo[1,2-a]imidazole scaffold. For instance, a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results demonstrated that these compounds exhibited promising antimicrobial effects against various pathogens, suggesting their potential as therapeutic agents in treating infections .
Cancer Research
The imidazole derivatives have also been investigated for their anticancer properties. The structural features of 2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide may contribute to its ability to inhibit cancer cell proliferation. Studies indicate that such compounds can interfere with critical cellular pathways involved in tumor growth and metastasis, making them candidates for further development in cancer therapy .
Material Science
Fluorescent Materials
Compounds containing the pyrrolo[1,2-a]imidazole framework have been explored for their photoluminescent properties. The incorporation of different substituents can enhance fluorescence quantum yields, which is beneficial for applications in optoelectronic devices. Research has shown that variations in the molecular structure significantly affect the optical properties of these materials, making them suitable for use in organic light-emitting diodes (OLEDs) and other photonic applications .
Electrochemistry
Electrolytes for Fuel Cells
The unique structural characteristics of 2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide have been studied for their potential use as electrolytes in fuel cells and batteries. The fused ring system provides stability and enhances ionic conductivity, which are critical parameters for efficient energy storage and conversion systems .
Case Studies
Comparison with Similar Compounds
Key Trends in Structure-Activity Relationships
Substituent Effects on Antimicrobial Activity
- Electron-withdrawing groups (e.g., 4-Cl, 3,4-Cl₂ on phenyl rings) enhance antimicrobial potency. For example, compound 178 (3,4-Cl₂Ph) shows MIC < 1 μg/mL against S. aureus, outperforming 4-Cl analogs .
- N-Alkylation : Bulky substituents (e.g., cyclohexyloxycarbonylmethyl in compound 5 ) improve activity against Gram-positive bacteria (MIC = 8 μg/mL) but reduce efficacy when replaced with smaller groups .
Cytotoxicity and Hemolytic Activity
- Compounds with carbamoylmethyl-phenoxyphenyl substituents (e.g., 6b, 178) exhibit higher cytotoxicity (HEK-293 cell line) and hemolysis due to membrane-disruptive properties .
- The p-tolyl group in the target compound may reduce hemolytic activity compared to phenoxy-containing analogs, as methyl groups are less polar and less likely to disrupt erythrocyte membranes .
Counterion Influence
- Bromide salts (e.g., target compound) may offer improved solubility in polar solvents compared to chlorides, though direct evidence is lacking in the provided data .
Pharmacological Potential vs. Analogs
- Antimicrobial Spectrum : The target compound’s 4-Cl and p-tolyl groups suggest moderate activity against Gram-positive pathogens, similar to compound 5 .
- Cytotoxicity Profile: Likely lower than phenoxy derivatives (e.g., 178) due to the absence of carbamoyl groups linked to aromatic systems .
- Anti-inflammatory Potential: Unlike SK&F 105809 (COX/5-LOX inhibitor), the target compound lacks pyridinyl or sulfinyl groups critical for dual enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for preparing this compound?
- Methodology : The compound can be synthesized via quaternization of the parent pyrrolo[1,2-a]imidazole scaffold using alkyl halides or aryl bromides. Key steps include cyclocondensation of substituted amines with α-haloketones, followed by purification via recrystallization or column chromatography. Optimization involves adjusting solvent polarity (e.g., acetonitrile or DMF) and reaction temperature (80–120°C) to improve yields .
- Data Note : Substitution at the 1-position (e.g., p-tolyl) significantly impacts solubility, requiring polar aprotic solvents for efficient synthesis .
Q. How is structural characterization performed for this ionic liquid-like compound?
- Methodology : Use a combination of -/-NMR to confirm substituent positions and quaternization. X-ray crystallography (as in ) resolves the dihydro-pyrroloimidazole ring conformation and bromide counterion interactions. Hydrogen-bonding networks (e.g., C–H⋯Br) are critical for stabilizing the crystal lattice .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology : Employ agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and fungal strains (e.g., Cryptococcus neoformans). Minimum inhibitory concentration (MIC) values should be compared to structurally related analogs (e.g., 3-aryl derivatives) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can contradictory data on substituent effects in SAR studies be resolved?
- Case Study : shows that 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides enhance antibacterial activity, while 5H-imidazo[1,2-a]azepine derivatives reduce it. To resolve contradictions:
Perform comparative molecular docking to assess binding affinity differences in bacterial targets (e.g., DNA gyrase).
Analyze substituent electronic effects (Hammett constants) to quantify steric/electronic contributions .
Q. What experimental designs are recommended to evaluate cytotoxicity versus antimicrobial efficacy?
- Methodology : Use parallel assays:
- Antimicrobial : Broth microdilution (CLSI guidelines).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).
Q. How can environmental fate and ecotoxicological risks be assessed for this compound?
Abiotic Stability : Hydrolysis/photolysis studies under varying pH and UV exposure.
Biotic Degradation : Soil microcosm assays to track metabolite formation.
Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) .
Q. What computational tools are effective for predicting physicochemical properties?
- Methodology : Use density functional theory (DFT) to calculate logP (lipophilicity) and pKa. Molecular dynamics simulations can model interactions with lipid bilayers or protein targets. Validate predictions with experimental HPLC retention times and solubility profiles .
Methodological Guidance for Data Interpretation
- Contradictory Bioactivity : If SAR trends conflict with literature (e.g., substituent X enhances activity in one study but reduces it in another), conduct meta-analysis using hierarchical clustering of substituent descriptors (e.g., π-electronic parameters) .
- Crystallographic Ambiguities : When hydrogen-bonding patterns are unclear, refine X-ray data with SHELXL and validate via Hirshfeld surface analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
